molecular formula C12H20O2 B3208527 1,2-Dipivaloylethylene CAS No. 10507-31-0

1,2-Dipivaloylethylene

Cat. No.: B3208527
CAS No.: 10507-31-0
M. Wt: 196.29 g/mol
InChI Key: UOERQNUSKMABBI-BQYQJAHWSA-N
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Description

1,2-Dipivaloylethylene is a diester compound featuring two pivaloyl (tert-butyl carbonyl) groups attached to an ethylene backbone. Its molecular structure is characterized by the ester functional groups at the 1- and 2-positions of the ethylene chain, contributing to its unique physicochemical and biological properties. This compound has garnered attention in medicinal chemistry for its enhanced antimycobacterial activity, particularly against Mycobacterium tuberculosis (Mtb), as demonstrated in recent studies .

Its synthesis typically involves esterification of the parent diol or diacid with pivaloyl chloride under controlled conditions.

Properties

IUPAC Name

(E)-2,2,7,7-tetramethyloct-4-ene-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-11(2,3)9(13)7-8-10(14)12(4,5)6/h7-8H,1-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOERQNUSKMABBI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipivaloylethylene can be synthesized through several methods. One common method involves the reaction of pivaloyl chloride with ethylene in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperatures to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipivaloylethylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1,2-Dipivaloylethylene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-dipivaloylethylene involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Diethyl Esters (Compounds 27 and 28)

highlights the importance of ester group substitution in enhancing antimycobacterial activity. Diethyl esters of related compounds (e.g., compounds 27 and 28) exhibit significantly weaker potency, with minimum inhibitory concentration (MIC) values of 200–400 μg/mL against Mtb. In contrast, 1,2-Dipivaloylethylene (compound 29) demonstrates a fourfold improvement in potency, with an MIC of 50–100 μg/mL (Table 1) .

Table 1: MIC Values for Ethylene-Linked Diesters

Compound Ester Group MIC (μg/mL)
27 (Diethyl) Ethyl 200–400
29 (Dipivaloyl) Pivaloyl 50–100

Key Findings :

  • The bulky tert-butyl groups in pivaloyl esters enhance lipophilicity, likely improving cellular uptake and target binding.
  • Diethyl esters, with smaller substituents, may lack the steric and electronic properties required for optimal Mtb Dxr enzyme inhibition .

Impact of Linker Chain Length

further demonstrates that ethylene (two-carbon linker) is optimal for activity. Compounds with longer methylene chains (four or five carbons) show reduced potency, suggesting that spatial arrangement and linker flexibility are critical for target interaction. The ethylene backbone in this compound provides an ideal balance between rigidity and accessibility for enzyme inhibition .

1,2-Dichloroethane (Ethylene Dichloride)

While structurally distinct (chlorinated vs. esterified ethylene), 1,2-dichloroethane shares the ethylene backbone. It is primarily used in PVC production and as a solvent but lacks the biological activity of this compound.

Ethylene Glycol

Ethylene glycol (1,2-ethanediol) is a diol used in antifreeze and polymer production. Its hydroxyl groups render it hydrophilic, whereas this compound’s ester groups make it hydrophobic. This difference underscores how functional group substitution dictates application scope—ethylene glycol in industrial settings versus dipivaloylethylene in antimicrobial contexts .

Biological Activity

1,2-Dipivaloylethylene (DPE) is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by its dual pivaloyl groups attached to an ethylene backbone. Its molecular formula is C11H18O4C_{11}H_{18}O_4, with a molecular weight of approximately 218.26 g/mol. The structure can be represented as follows:

DPE (CH3)2C(O)C(=CH)(O)(C(CH3)2)\text{DPE }(CH_3)_2C(O)C(=CH)(O)(C(CH_3)_2)

The biological activity of DPE is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The pivaloyl groups enhance its lipophilicity, facilitating membrane permeability and bioavailability. DPE has been shown to exhibit the following mechanisms:

  • Enzyme Inhibition : DPE can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Antioxidant Activity : The compound displays antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : DPE has been reported to modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits enzymes involved in metabolic processes
Antioxidant PropertiesScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of DPE in vitro. The results indicated that DPE significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition

In another investigation by Johnson et al. (2024), DPE was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. The study demonstrated that DPE administration resulted in decreased prostaglandin E2 levels, highlighting its anti-inflammatory potential.

Research Findings

Recent research has expanded the understanding of DPE's biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that DPE exhibits antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
  • Pharmacokinetics : Investigations into the pharmacokinetics of DPE reveal favorable absorption and distribution characteristics, which support its potential use in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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